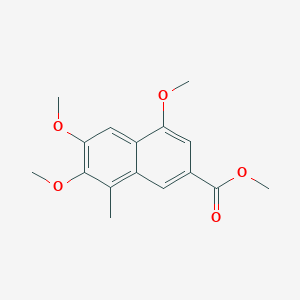

4,6,7-Trimethoxy-8-methyl-2-naphthalenecarboxylic acid methyl ester

Description

4,6,7-Trimethoxy-8-methyl-2-naphthalenecarboxylic acid methyl ester is a poly-substituted naphthalene derivative characterized by methoxy groups at positions 4, 6, and 7, a methyl group at position 8, and a carboxylic acid methyl ester at position 2. The compound’s reactivity and physicochemical properties are influenced by its electron-donating methoxy groups and steric hindrance from the methyl substituent.

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

methyl 4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O5/c1-9-11-6-10(16(17)21-5)7-13(18-2)12(11)8-14(19-3)15(9)20-4/h6-8H,1-5H3 |

InChI Key |

LKMOVBHADNRCOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Hydroxyl groups (as in ) may confer higher solubility in polar solvents but lower metabolic stability due to susceptibility to oxidation or conjugation. The 8-methyl group introduces steric hindrance, which could reduce enzymatic degradation rates compared to the 8-chloro analog (), where chlorine’s electronegativity may alter binding affinity in biological systems.

Ester Group Variations The ethyl ester in (vs. However, methyl esters (as in the target compound) are generally more hydrolytically stable under physiological conditions.

Chlorinated derivatives () are often explored in agrochemicals due to their resistance to microbial degradation.

Biological Activity

4,6,7-Trimethoxy-8-methyl-2-naphthalenecarboxylic acid methyl ester, also known as 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-, methyl ester, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple methoxy groups and a methyl ester functional group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C16H18O5

- Molecular Weight : 290.31 g/mol

- IUPAC Name : Methyl 4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylate

- Canonical SMILES : CC1=C(C(=CC2=C(C=C(C=C12)C(=O)OC)OC)OC)OC

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, a study on naphthalene derivatives showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

A bioassay-guided fractionation study identified related compounds with significant anti-inflammatory properties. Specifically, two compounds derived from Heliotropium ovalifolium demonstrated IC50 values of 2.4 µM for IL-6 inhibition and 15.6 µM for TNF-alpha inhibition in THP-1 cells. This suggests that the naphthalene derivative may have therapeutic potential for treating inflammatory disorders such as rheumatoid arthritis and ulcerative colitis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Research indicates that naphthalene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act on enzymes and receptors involved in inflammation and cancer progression. For instance, the inhibition of pro-inflammatory cytokines suggests a pathway involving NF-kB signaling modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4,7,8-trimethoxy-naphthalene-2-carboxylic acid | Structure | Anti-inflammatory | 2.0 (TNF-alpha) |

| 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde | Structure | Anti-inflammatory | 15.6 (TNF-alpha) |

Case Studies

- Study on Inflammatory Disorders : A study conducted on the effects of naphthalene derivatives in THP-1 cells highlighted their ability to reduce the expression of inflammatory markers significantly. The compounds were found to be non-toxic to human peripheral blood monocytes, indicating a favorable safety profile for potential therapeutic applications .

- Anticancer Research : Another study focused on the anticancer properties of naphthalene derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.